molecular formula C28H26N6O2S B11499258 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B11499258
M. Wt: 510.6 g/mol
InChI Key: IFRBHTLCCIVCDF-UHFFFAOYSA-N
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a combination of pyrazole, nitrophenyl, naphthyl, thiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole, nitrophenyl, naphthyl, and thiazole derivatives. These components are then coupled using various organic reactions, including nucleophilic substitution and condensation reactions.

For example, the synthesis might start with the nitration of a phenyl ring to introduce the nitro group, followed by the formation of the pyrazole ring through cyclization reactions. The thiazole ring can be synthesized separately and then coupled with the naphthyl derivative. Finally, the piperazine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient and scalable production. The choice of solvents, temperature, and reaction time would be critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce halogen or alkyl groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound could be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole and thiazole rings could play a role in binding to these targets, while the nitrophenyl and naphthyl groups might influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-aminophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine: This compound is similar but features an amino group instead of a nitro group.

    1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-chlorophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine: This compound has a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitro group in 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine makes it unique compared to its analogs. The nitro group can undergo various chemical transformations, providing opportunities for further functionalization and derivatization. Additionally, the combination of pyrazole, thiazole, and naphthyl moieties in a single molecule offers a unique structural framework that could lead to novel properties and applications.

Properties

Molecular Formula

C28H26N6O2S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-4-naphthalen-1-yl-1,3-thiazole

InChI

InChI=1S/C28H26N6O2S/c1-19-16-20(2)33(30-19)27-17-22(10-11-26(27)34(35)36)31-12-14-32(15-13-31)28-29-25(18-37-28)24-9-5-7-21-6-3-4-8-23(21)24/h3-11,16-18H,12-15H2,1-2H3

InChI Key

IFRBHTLCCIVCDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC6=CC=CC=C65)[N+](=O)[O-])C

Origin of Product

United States

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